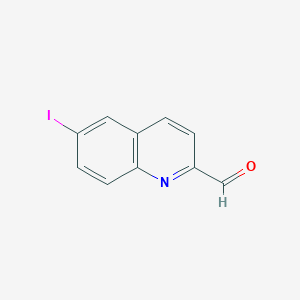

6-Iodoquinoline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions of 6-Iodoquinoline-2-carbaldehyde

6-Iodoquinoline-2-carbaldehyde and its related analogs have been the subject of intense research due to their synthetic and biological significance. These compounds exhibit a wide variety of biological activities and have been used in the synthesis of biologically important compounds. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of human AKT1, an enzyme associated with cancer complications. Moreover, these compounds have been used in the synthesis of heterocyclic systems such as N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives, indicating their significant role in the development of new medicinal agents (Ghanei et al., 2016).

Applications in Corrosion Inhibition and Material Protection

6-Iodoquinoline-2-carbaldehyde and its derivatives have demonstrated remarkable properties in the field of corrosion inhibition. A study involving novel quinoline derivatives revealed their excellent inhibition properties for the corrosion of mild steel in acidic solutions. The adsorption of these derivatives on metal surfaces follows the Langmuir adsorption model, indicating their high potential to protect metals against dissolution. These findings are supported by both experimental results and theoretical studies using density functional theory and molecular dynamic simulations (Lgaz et al., 2017).

Antibacterial and Antioxidant Activities

Studies have shown that 6-Iodoquinoline-2-carbaldehyde and its analogs possess significant antibacterial and antioxidant activities. For instance, microwave-assisted synthesis of 4H-chromene derivatives bearing 2-aryloxyquinoline indicated that these compounds are active against various bacterial strains and fungi, demonstrating their potential in the development of new antimicrobial agents (Sangani et al., 2013). Similarly, novel quinoline derivatives synthesized through Vilsmeier formulation exhibited potent antibacterial activity against multiple bacterial strains, as well as moderate antioxidant activity, suggesting their use as leads in drug development (Zeleke et al., 2020).

Metal Complexes and Biological Properties

The formation of metal complexes with 6-Iodoquinoline-2-carbaldehyde and its analogs has been explored due to their biological properties. For example, palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibited strong antioxidant activity and demonstrated the ability to interact with DNA and bovine serum albumin. These complexes have shown promising cytotoxic activity against human lung cancer cell lines, indicating their potential in cancer treatment (Ramachandran et al., 2012).

Eigenschaften

IUPAC Name |

6-iodoquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMMDOHVBJTCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinoline-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)

![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)

![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)

![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)